molecular formula C20H22F2N6 B15118540 5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine

5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine

Cat. No.: B15118540
M. Wt: 384.4 g/mol
InChI Key: IIWGUAOJJDZPLT-UHFFFAOYSA-N
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Description

5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline and piperidine intermediates. These intermediates are then coupled with the pyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include anhydrous potassium carbonate, ethyl chloroacetate, and dry acetone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing, purification, and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce piperidine derivatives .

Scientific Research Applications

5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, piperidine derivatives, and pyrimidine derivatives. Examples include:

Uniqueness

The presence of multiple fluorine atoms and the specific arrangement of the rings contribute to its unique reactivity and biological activity .

Properties

Molecular Formula

C20H22F2N6

Molecular Weight

384.4 g/mol

IUPAC Name

5-fluoro-N-[[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl]-N,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C20H22F2N6/c1-13-18(22)20(26-11-23-13)27(2)10-14-5-7-28(8-6-14)19-16-9-15(21)3-4-17(16)24-12-25-19/h3-4,9,11-12,14H,5-8,10H2,1-2H3

InChI Key

IIWGUAOJJDZPLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F)F

Origin of Product

United States

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